

Application Notes: Cell Cycle Analysis of AT7519 Treated Cells by Flow Cytometry

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Compound of Interest

Compound Name: AT7519 Hydrochloride

Cat. No.: B1683947

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] CDKs are key regulators of cell cycle progression, and their dysregulation is a common feature in many cancers.[4][5] By inhibiting these kinases, AT7519 can induce cell cycle arrest and apoptosis in tumor cells, making it a promising agent in oncology research.[4][6][7] This document provides a detailed protocol for analyzing the effects of AT7519 on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

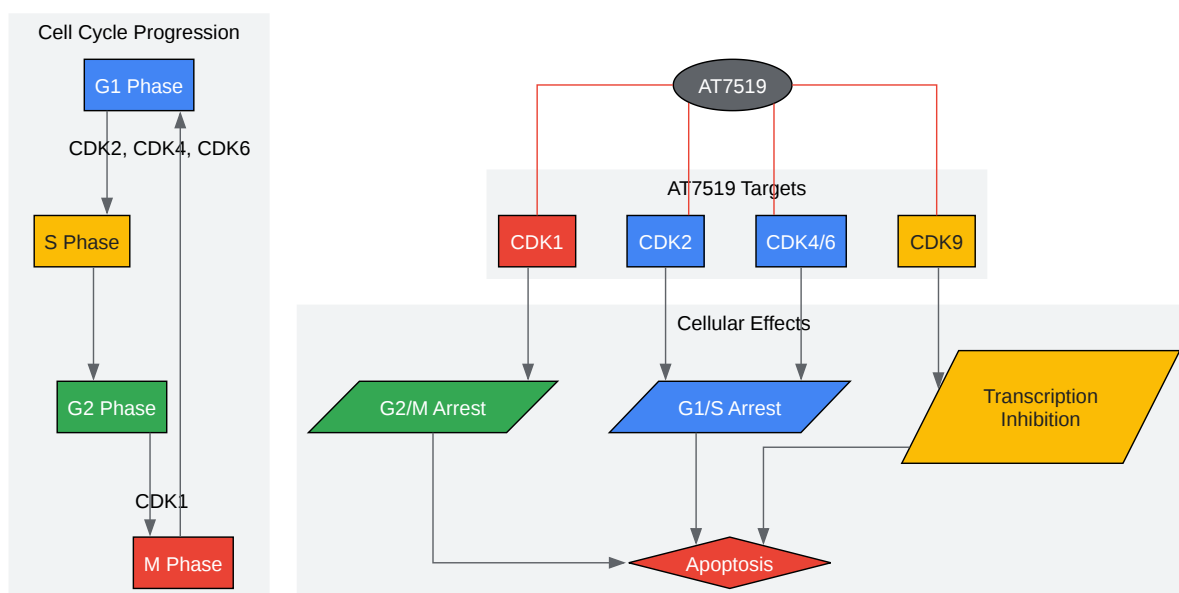
AT7519 primarily exerts its anti-proliferative effects by inhibiting the kinase activity of CDKs that are crucial for cell cycle transitions. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G2/M and G1/S phases, respectively.[4][7] The compound has been shown to inhibit the phosphorylation of CDK substrates such as Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2] Furthermore, inhibition of CDK9 can disrupt transcriptional regulation, contributing to the induction of apoptosis.[1][5]

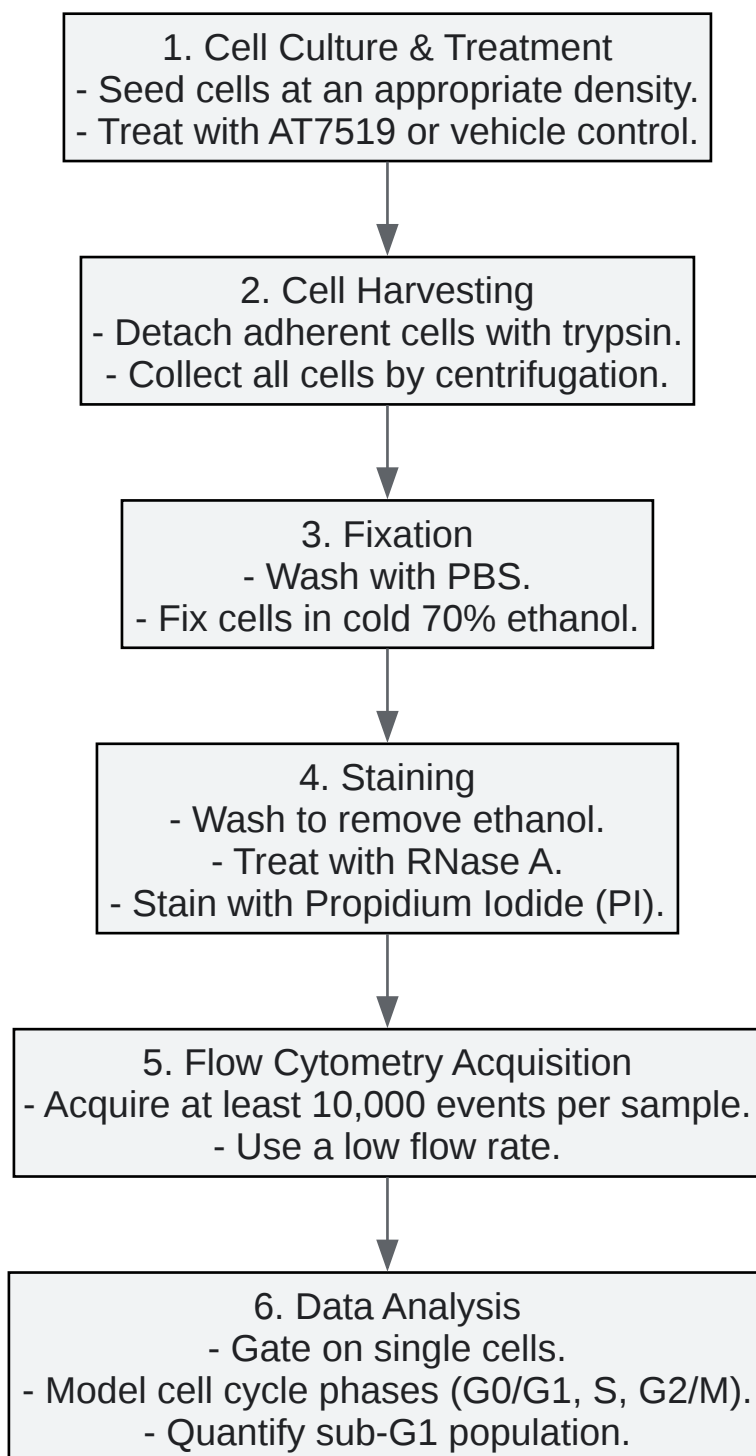
Quantitative Data Summary

Treatment of various cancer cell lines with AT7519 results in a dose- and time-dependent accumulation of cells in specific phases of the cell cycle, most notably the G1 and G2/M phases, along with an increase in the sub-G1 population, which is indicative of apoptosis.[7][8]

Cell Line	AT7519 Concentration (μM)	Treatment Time (hours)	Predominant Cell Cycle Arrest Phase(s)	Observed Effects & Reference
U87MG & U251 (Glioblastoma)	0.4	6, 12, 24	G1 and G2/M	Increased proportion of cells in G1 and G2 phases observed as early as 6 hours. [7]
MM.1S (Multiple Myeloma)	0.5	6, 12, 24	G0/G1 and G2/M	Increase in G0/G1 and G2/M phases starting at 6 hours; increase in sub-G1 population from 12 hours. [8]
HCT116 (Colon Cancer)	0.25	24	G0/G1 and G2/M	Cells arrested in G0/G1 were unable to re-enter the cell cycle. Cells released from G1/S block accumulated in G2/M. [4]
U937 (Leukemia)	Not Specified	Not Specified	G2/M	Accumulation of cells in G2/M and a decrease in the S phase population. [9]

Signaling Pathway Diagram





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